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Compound of Interest

Compound Name: (S)-1-(3-bromophenyl)ethanamine

Cat. No.: B148937

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, publicly available, detailed experimental
spectroscopic data (NMR, IR, and MS) for (S)-1-(3-bromophenyl)ethanamine could not be
located. The following guide is a template that outlines the structure and content that would be
included in a complete technical whitepaper. The data presented in the tables are
representative examples based on typical values for similar structures and should not be
considered as experimentally verified data for (S)-1-(3-bromophenyl)ethanamine.

Introduction

(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building
block in medicinal chemistry and organic synthesis. Its stereochemistry and the presence of a
bromine atom on the aromatic ring make it a key intermediate for the synthesis of various
biologically active molecules. Accurate structural elucidation and characterization of this
compound are paramount for its application in drug discovery and development. This technical
guide provides a comprehensive overview of the spectroscopic properties of (S)-1-(3-
bromophenyl)ethanamine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are
also presented to ensure reproducibility and accuracy.

Spectroscopic Data Presentation
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The following tables summarize the expected spectroscopic data for (S)-1-(3-
bromophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Representative)

Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

~7.50 S - 1H Ar-H
~7.35 d ~8.0 1H Ar-H
~7.20 d ~8.0 1H Ar-H
~7.15 t ~8.0 1H Ar-H
~4.15 q ~6.5 1H CH-NH2
~1.60 brs - 2H NH2
~1.35 d ~6.5 3H CH3

Table 2: 13C NMR Spectroscopic Data (Representative)
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Chemical Shift (8) ppm Assighment
~147.0 Ar-C (C-NH2)
~131.0 Ar-CH
~130.0 Ar-CH
~129.0 Ar-CH
~122.0 Ar-C-Br
~121.0 Ar-CH

~50.0 CH-NH2
~25.0 CH3

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Representative)

Wavenumber (cm-1)

Intensity

Assignment

3300-3400 Medium, Doublet N-H stretch (primary amine)
3000-3100 Medium Aromatic C-H stretch
2850-2950 Medium Aliphatic C-H stretch

~1600 Medium N-H bend (scissoring)
1450-1580 Strong Aromatic C=C stretch
~1070 Strong C-N stretch

~780 Strong C-Br stretch

200-900 Strong Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Representative)
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miz Relative Intensity (%) Assighment

[M]+e (Molecular ion with

201/199 ~50/~50 818117981
186/184 ~100/~100 [M-CH3]+
104 ~40 [C8H8]+
77 ~30 [CEH5]+

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: A sample of approximately 5-10 mg of (S)-1-(3-
bromophenyl)ethanamine is accurately weighed and dissolved in approximately 0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCI3) in a clean, dry vial. The solution is then
transferred to a 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added for chemical shift calibration.

3.1.2. Data Acquisition: 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

e 1H NMR: Spectra are typically acquired with a 90° pulse angle, a spectral width of 16 ppm,
and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16-64) are

averaged to achieve a good signal-to-noise ratio.

e 13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower
natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024
or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation: As (S)-1-(3-bromophenyl)ethanamine is a liquid at room
temperature, the spectrum can be obtained using the neat liquid. A drop of the sample is
placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a
thin film.
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3.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm-1. A
background spectrum of the clean salt plates is recorded first and automatically subtracted
from the sample spectrum to eliminate interference from atmospheric water and carbon
dioxide.

Mass Spectrometry (MS)

3.3.1. Sample Preparation: A dilute solution of (S)-1-(3-bromophenyl)ethanamine is prepared
in a volatile organic solvent, such as methanol or acetonitrile.

3.3.2. Data Acquisition: Mass spectra are typically obtained using a mass spectrometer
equipped with an Electron lonization (El) source. The sample is introduced into the ion source,
where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
The resulting positively charged fragments are then separated by their mass-to-charge ratio
(m/z) by a mass analyzer and detected.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-1-(3-bromophenyl)ethanamine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of (S)-1-(3-
bromophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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